h-d-Asp-ome

Übersicht

Beschreibung

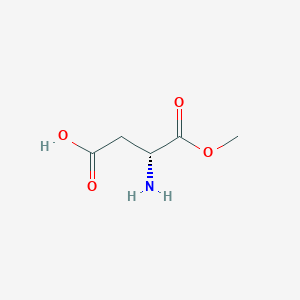

H-D-Aspartic acid 1-methyl ester, commonly referred to as H-D-Asp-OMe, is an amino acid derivative. It is a modified form of D-aspartic acid, where the carboxyl group is esterified with methanol. This compound is widely used in life science research due to its unique properties and applications.

Wissenschaftliche Forschungsanwendungen

H-D-Aspartic acid 1-methyl ester has numerous applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of peptides and other complex molecules.

Biology: Studied for its role in neurotransmission and hormone regulation.

Medicine: Investigated for its potential therapeutic effects in neurological disorders and hormone-related conditions.

Industry: Utilized in the production of pharmaceuticals and as a research tool in various biochemical assays.

Wirkmechanismus

- The primary target of “h-d-Asp-ome” is not explicitly mentioned in the available literature. However, we know that it is an aspartic acid derivative .

- Aspartame (Asp-Phe-OMe), the parent compound, is 180-200 times sweeter than sucrose and serves as a low-calorie sweetener in various food products .

- Subsequently, chemical transformation converts Asp-(OMe)-Phe to α-l-aspartyl-l-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and HCl, followed by HCl removal to form aspartame .

Target of Action

Biochemical Pathways

Pharmacokinetics (ADME Properties)

Biochemische Analyse

Biochemical Properties

d-Aspartate plays crucial roles in nervous system development and hormone regulation . It also acts as a cell-to-cell signaling molecule . Several l-glutamate receptors are known to respond to d-Asp, suggesting that it may function as a neurotransmitter .

Cellular Effects

d-Aspartate influences various types of cells and cellular processes. It impacts cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to trigger a response in the postsynaptic neuron after its release .

Molecular Mechanism

At the molecular level, d-Aspartate exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Although the specific receptors for d-Asp remain to be characterized, several l-glutamate receptors are known to respond to d-Asp .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of d-Aspartate have been observed to change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of d-Aspartate vary with different dosages in animal models

Metabolic Pathways

d-Aspartate is involved in several metabolic pathways. It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

d-Aspartate is transported and distributed within cells and tissues

Subcellular Localization

The subcellular localization of d-Aspartate and its effects on activity or function are also areas of active investigation . This includes any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Aspartic acid 1-methyl ester typically involves the esterification of D-aspartic acid. One common method is the reaction of D-aspartic acid with methanol in the presence of a strong acid catalyst, such as hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified by recrystallization or chromatography to obtain the desired ester.

Industrial Production Methods

Industrial production of H-D-Aspartic acid 1-methyl ester follows similar principles but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

H-D-Aspartic acid 1-methyl ester undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed back to the carboxylic acid using aqueous acid or base.

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Substitution: The ester group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide in aqueous solution.

Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a suitable catalyst.

Major Products Formed

Hydrolysis: D-Aspartic acid.

Oxidation: Oxo derivatives of D-aspartic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

L-Aspartic acid 1-methyl ester: The L-isomer of the compound, which has different biological activity.

D-Aspartic acid: The non-esterified form, which is more commonly found in biological systems.

L-Aspartic acid: The L-isomer of aspartic acid, which is a standard amino acid in proteins.

Uniqueness

H-D-Aspartic acid 1-methyl ester is unique due to its specific stereochemistry and esterification, which confer distinct chemical and biological properties. Its ability to act as a precursor for various biochemical reactions and its role in neurotransmission and hormone regulation make it a valuable compound in research.

Biologische Aktivität

h-d-Asp-ome, also known as H-D-Asp(OMe)-OMe.HCl, is a derivative of aspartic acid that has garnered attention for its potential biological activities, particularly in the fields of neuroscience and endocrinology. This article explores the compound's biological activity, mechanism of action, and relevant research findings.

This compound functions primarily through its interaction with neurotransmitter systems and hormonal pathways. As an aspartate derivative, it is believed to influence neurotransmission and hormone regulation. The specific molecular targets of this compound are not fully elucidated; however, its parent compound, aspartame, is known for its sweetening properties and potential neuroactive effects.

Biochemical Pathways:

- Neurotransmission: this compound may modulate synaptic transmission by affecting glutamate receptors, which are crucial for excitatory signaling in the brain.

- Hormonal Regulation: The compound has been implicated in the release of anabolic hormones, potentially influencing muscle growth and metabolic processes.

Biological Activity

Research indicates that this compound exhibits various biological activities:

-

Cellular Effects:

- Influences cell signaling pathways.

- Affects gene expression related to hormonal responses.

- Modulates cellular metabolism and growth.

-

Pharmacokinetics:

- Absorption, distribution, metabolism, and excretion (ADME) properties are critical for understanding its therapeutic potential.

- Studies suggest variable effects based on dosage in animal models.

-

Temporal Effects:

- The biological effects of this compound can change over time in laboratory settings, indicating the need for longitudinal studies to assess stability and long-term impacts.

Case Studies

A selection of case studies highlights the biological activity of this compound:

In Vitro Assays

In vitro assays have been employed to evaluate the biological activity of this compound:

| Assay Type | Description | Outcome |

|---|---|---|

| Enzyme Activity Assay | Measured inhibition of enzymes involved in metabolic pathways. | Significant inhibition observed at higher concentrations. |

| Cell Viability Assay | Assessed cytotoxicity using lactate dehydrogenase (LDH) release. | No significant cytotoxic effects noted at therapeutic doses. |

| Apoptosis Assay | Evaluated induction of apoptosis in cancer cell lines. | Induced apoptosis was observed at elevated concentrations. |

Eigenschaften

IUPAC Name |

(3R)-3-amino-4-methoxy-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4/c1-10-5(9)3(6)2-4(7)8/h3H,2,6H2,1H3,(H,7,8)/t3-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWWBMHIMADRNIK-GSVOUGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H](CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427209 | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65414-78-0 | |

| Record name | 1-Methyl hydrogen D-aspartate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=65414-78-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | h-d-asp-ome | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427209 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.